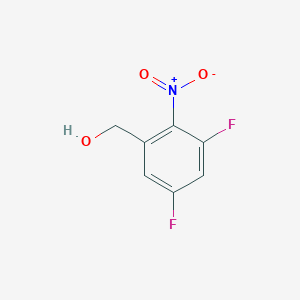

3,5-Difluoro-2-nitrobenzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Difluoro-2-nitrobenzyl alcohol is a chemical compound with the CAS Number: 1378491-35-0 . It has a molecular weight of 189.12 and its IUPAC name is (3,5-difluoro-2-nitrophenyl)methanol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 3,5-Difluoro-2-nitrobenzyl alcohol is 1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

3,5-Difluoro-2-nitrobenzyl alcohol is a solid compound .Scientific Research Applications

Applications in Synthetic Chemistry

3,5-Difluoro-2-nitrobenzyl alcohol is a photosensitive protecting group with promising applications in synthetic chemistry. It's part of a group that includes 2-nitrobenzyl, 3-nitrophenyl, and others, showing great potential for future developments in this field. These protecting groups are crucial for various synthetic chemical reactions, providing a mechanism to protect functional groups during synthesis and then remove them under controlled conditions (Amit, Zehavi, & Patchornik, 1974).

Medicinal Chemistry

In medicinal chemistry, the compound's structural framework is used to create polyfunctional "hybrid" compounds, integrating fragments of nitroxyl radicals. These compounds, known as spin-labeled conjugates, show promising pharmacological properties. The introduction of a nitroxyl fragment into a molecule can enhance biological activity, modify it, decrease general toxicity, or increase selective cytotoxicity. This approach has been applied to various natural compounds, leading to the creation of conjugates with nitroxyl radicals that have potential applications in treating and preventing severe diseases (Grigor’ev, Tkacheva, & Morozov, 2014).

Catalysis

The compound also plays a role in catalysis, particularly in reactions involving the reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO). This process, known as reductive carbonylation, has seen significant interest and investigation over the past decade, both in academic research and the chemical industry. It's a crucial reaction in organic synthesis, with applications in creating various chemical products (Tafesh & Weiguny, 1996).

Environmental Remediation

Moreover, this compound is relevant in environmental science, especially in the treatment of organic pollutants using oxidoreductive enzymes. It's part of the redox mediators that enhance the efficiency of degradation of recalcitrant compounds, playing a vital role in the enzymatic remediation or degradation of various organic pollutants present in industrial wastewater (Husain & Husain, 2007).

Safety and Hazards

properties

IUPAC Name |

(3,5-difluoro-2-nitrophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQNMHJNCFINIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)[N+](=O)[O-])F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2-nitrobenzyl alcohol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2409152.png)

![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)

![N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea](/img/structure/B2409159.png)

![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)

![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)